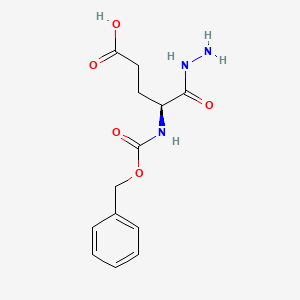

n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide

Description

Historical Evolution of Carbobenzoxy-Protected Amino Acid Hydrazides

The carbobenzoxy (Cbz) protecting group, first introduced by Bergmann and Zervas in 1932, marked a paradigm shift in peptide synthesis by enabling selective amino group protection under mild conditions. Early applications focused on preventing unwanted side reactions during coupling steps, but the integration of hydrazide functionalities soon expanded the scope of Cbz-protected derivatives. Akabori’s pioneering work in the 1950s demonstrated that hydrazinolysis of peptide esters could yield hydrazide intermediates, facilitating novel strategies for C-terminal modification and cyclization. For example, L-glutamic γ-methyl ester treated with hydrazine produced L-glutamic γ-hydrazide in 90% yield, showcasing the efficiency of this approach.

The synthesis of n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide emerged as a refinement of these methods, combining Cbz protection with regioselective hydrazide formation. Key advancements included:

- Regioselective esterification : Methyl or ethyl esters of glutamic acid were hydrazinolyzed to generate γ- or α-hydrazides, with positional control dictated by steric and electronic factors.

- Catalytic hydrogenation : Post-synthetic removal of the Cbz group via Pd/C-mediated hydrogenation allowed recovery of free amino hydrazides without disturbing the hydrazide moiety.

- Solid-phase adaptations : The compatibility of Cbz-protected hydrazides with Merrifield resin systems enabled automated peptide chain assembly, as evidenced by their use in synthesizing complex heterocyclic scaffolds.

Table 1: Evolution of Synthetic Methods for Cbz-Protected Hydrazides

Properties

IUPAC Name |

(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEVXYXOTORDHV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide typically involves the protection of the amino group of l-glutamic acid with a carbobenzoxy (Cbz) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and reagents like carbobenzoxy chloride and hydrazine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise conditions required for the reactions .

Chemical Reactions Analysis

Hydrazide Reactivity in Condensation and Coupling Reactions

The α-hydrazide group enables nucleophilic reactions, particularly in peptide bond formation. For example:

-

Azide Coupling : The hydrazide undergoes conversion to acyl azides via nitrosation (HNO₂), which can participate in Curtius rearrangements or direct couplings. This is exemplified in the synthesis of thyrotropin-releasing hormone (TRH) mimetics, where Cbz-protected hydrazides react with carboxylic acid derivatives to form peptide bonds .

-

Ugi Reaction : In the presence of aldehydes, amines, and isocyanides, the hydrazide participates in multicomponent reactions to yield α-hydrazino amides, a reaction accelerated by ZnCl₂ catalysis .

Key Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azide Coupling | HNO₂, 0°C, THF | 65–78 | |

| Ugi Reaction | ZnCl₂ (10 mol%), RT, 24h | 72–89 |

Cbz Deprotection via Hydrogenolysis

The Cbz group is cleaved under catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH), exposing the free α-amino group for further functionalization . This step is critical in iterative peptide synthesis.

Mechanistic Insight :

-

Hydrogenolysis of the Cbz group generates benzyl alcohol and CO₂, leaving a deprotected amine .

-

In acidic conditions, HBr mediates cleavage without affecting the hydrazide moiety .

Enzymatic Transformations

Proteases and lipases selectively modify Cbz-Glu-NHNH₂:

-

Esterification : Subtilisin Carlsberg (Alcalase) catalyzes α-selective benzylation of N-Boc-glutamic acid analogs in benzyl alcohol, achieving 81% yield under optimized conditions .

-

Hydrolysis : Lipases like PLE-4 selectively hydrolyze γ-benzyl esters in aqueous systems (pH 5), though competing γ-selectivity remains a challenge .

Structural Basis : Docking studies reveal that the Cbz group enhances substrate binding to Alcalase’s catalytic triad (Ser221, His664, Asp32), positioning the α-carboxylate for nucleophilic attack .

Bergmann Degradation Pathway

This classic peptide sequencing method involves:

-

Acyl Azide Formation : Conversion of the hydrazide to an acyl azide.

-

Isocyanate Intermediate : Thermal rearrangement releases N₂, forming a reactive isocyanate.

-

Carbamate Formation : Trapping with benzyl alcohol yields stable benzylurethane .

Application : Used to sequentially truncate peptides from the C-terminus, enabling structural elucidation .

Cyclization and Polymerization

-

N-Carboxyanhydride (NCA) Synthesis : Reaction with phosgene or Ghosez’s reagent converts the α-hydrazide into NCAs, precursors for polypeptide synthesis. NCAs derived from Cbz-protected amino acids polymerize via ring-opening mechanisms .

-

Limitation : High-temperature cyclization risks decomposition, necessitating mild conditions (e.g., THF, 0°C) .

Salt Formation and Stability

The hydrazide forms stable salts with inorganic acids (e.g., HCl, H₂SO₄) and organic acids (e.g., citrate, tartrate). These salts enhance solubility for downstream reactions .

Example :

-

L-Tyrosine-hydrazide monohydrochloride (m.p. 205–207°C) is generated via HCl-mediated hydrogenolysis of Cbz-Tyr-NHNH₂ .

Comparative Reactivity of Protecting Groups

The Cbz group’s stability contrasts with other protecting strategies:

| Protecting Group | Cleavage Method | Compatibility with Hydrazide |

|---|---|---|

| Cbz | H₂/Pd-C, HBr/AcOH | High |

| Boc | TFA | Moderate |

| Fmoc | Piperidine | Low (base-sensitive) |

Data from enzymatic studies confirm that Cbz enhances solubility in organic media compared to Boc or Fmoc .

Scientific Research Applications

Medicinal Chemistry Applications

n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has been studied for its potential therapeutic effects, particularly as a monoamine oxidase inhibitor. This property is significant because monoamine oxidase plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation.

Case Study: Monoamine Oxidase Inhibition

- Research Findings : Compounds similar to this compound have shown efficacy in inhibiting monoamine oxidase, potentially leading to applications in treating depression and anxiety disorders. For example, studies have indicated that these compounds can stimulate the central nervous system and may be beneficial in cases of cachexia (muscle wasting) .

Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis, particularly for the formation of γ-peptides. The carbobenzoxy group allows for selective reactions that are essential in constructing complex peptide structures.

Synthetic Pathways

- N-Carbobenzoxy Protection : The protection of the amino group facilitates the selective formation of peptide bonds without undesired side reactions.

- Hydrazide Formation : The hydrazide moiety can participate in further reactions to yield various derivatives useful in pharmaceutical applications .

Biocatalytic Applications

Recent studies have explored biocatalytic methods for synthesizing derivatives of glutamic acid, including this compound. Enzymatic approaches offer advantages such as increased selectivity and reduced environmental impact compared to traditional chemical synthesis.

Enzymatic Synthesis

- Protease Catalysis : Research has identified specific proteases capable of efficiently converting protected glutamic acids into their hydrazide forms, achieving high yields and selectivity . This method emphasizes the potential for green chemistry applications in synthesizing pharmaceutical intermediates.

Potential Therapeutic Uses

Beyond its role as a monoamine oxidase inhibitor, this compound may also exhibit anti-inflammatory properties. Research into related compounds has indicated potential benefits in treating conditions like osteoarthritis through the inhibition of specific enzymes involved in cartilage degradation .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide involves its ability to protect amino groups during peptide synthesis. The carbobenzoxy group prevents unwanted side reactions, allowing for selective reactions at other functional groups. The hydrazide group can be easily removed under mild conditions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-α-carbobenzoxy-L-glutamic acid α-hydrazide with structurally related hydrazide derivatives, focusing on chemical structure , physical properties , and biological activity .

Structural and Functional Group Variations

- N-Dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide (2a): Features a dodecyl alkyl chain and a 4-methylbenzoyl group. Unlike the target compound, it lacks an amino acid backbone and protective groups, making it less suited for peptide synthesis but relevant in surfactant or lipid-based applications .

- N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide (2o) : Contains a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The extended alkyl chain (C15) increases molecular weight (MW: 487.59 g/mol) and melting point (178.5–179.5°C) compared to the target compound .

- Benzyl carbazate (C₈H₁₀N₂O₂): A simpler hydrazide with a benzyl-protected carbazate group (MW: 166.18 g/mol). It lacks the amino acid backbone, limiting its utility in peptide chemistry but serving as a precursor for other hydrazides .

Physical Properties

Biological Activity

N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide (CBZ-Glu-Hydrazide) is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of a carbobenzoxy (CBZ) protecting group and a hydrazide functional group, is involved in various biochemical pathways and exhibits significant pharmacological properties. This article reviews the biological activity of CBZ-Glu-Hydrazide, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of CBZ-Glu-Hydrazide typically involves the following steps:

- Protection of Glutamic Acid : The carboxylic acid group of glutamic acid is protected using a carbobenzoxy group.

- Formation of Hydrazide : The protected glutamic acid is then reacted with hydrazine or a hydrazine derivative to form the hydrazide.

- Purification : The product is purified through techniques such as recrystallization or chromatography.

Biological Activity

CBZ-Glu-Hydrazide exhibits several biological activities, primarily related to its interactions with neurotransmitter systems and enzymatic pathways.

1. Inhibition of Enzymatic Activity

Research has shown that hydrazides, including CBZ-Glu-Hydrazide, can inhibit key enzymes involved in neurotransmitter metabolism:

- Glutamic Acid Decarboxylase (GAD) : This enzyme converts glutamate into gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. Inhibition of GAD can lead to increased levels of glutamate, affecting neuronal excitability and signaling pathways .

- Monoamine Oxidase (MAO) : CBZ-Glu-Hydrazide has been reported to inhibit MAO activity, which is crucial for the degradation of monoamines such as serotonin and dopamine. This inhibition can enhance mood and cognitive functions by increasing the availability of these neurotransmitters .

2. Neuroprotective Effects

Studies indicate that CBZ-Glu-Hydrazide may offer neuroprotective benefits. For instance, in animal models exposed to hyperbaric oxygen conditions, administration of benzoic acid hydrazide (related to CBZ-Glu-Hydrazide) demonstrated significant protection against seizures induced by oxidative stress . This suggests that similar compounds may mitigate oxidative damage in neuronal tissues.

3. Structure-Activity Relationship (SAR)

The biological activity of CBZ-Glu-Hydrazide can be influenced by its structural components:

- The carbobenzoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with target enzymes.

- The hydrazide moiety plays a critical role in enzyme inhibition, with variations in substituents affecting potency and selectivity against specific targets .

Case Studies and Research Findings

Several studies have explored the biological implications of CBZ-Glu-Hydrazide:

- In Vivo Studies : In chick brain models, various aryl and heteroaryl hydrazides were evaluated for their inhibitory effects on GAD and GABA-T. Results indicated that structural modifications significantly impacted inhibitory potency .

- Neuropharmacology : Research highlighted that compounds similar to CBZ-Glu-Hydrazide could modulate glutamatergic signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases characterized by excitotoxicity .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-alpha-carbobenzoxy-L-glutamic acid alpha-hydrazide, and how can regioselectivity be ensured during esterification?

- Methodology : The compound is typically synthesized via carbobenzoxy (Cbz) protection of the α-amino group of L-glutamic acid, followed by benzyl ester formation at the α-carboxyl group. Regioselective esterification is critical to avoid side reactions at the γ-carboxyl group. Techniques like pH-controlled coupling or orthogonal protecting groups (e.g., tert-butyl esters) are employed to ensure specificity. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC .

- Key Data :

- Reagents : Benzyl chloroformate for Cbz protection, DCC (N,N'-dicyclohexylcarbodiimide) for ester activation.

- Yields : Typically 70–85% after purification by recrystallization or column chromatography.

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR, focusing on chemical shifts for the Cbz group (~7.3 ppm for aromatic protons) and hydrazide NH signals (~8–9 ppm).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 352.3) .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodology :

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrazide group.

- Hazards : Potential skin/eye irritant; use PPE (gloves, goggles) and work in a fume hood.

- Spill Management : Neutralize with dilute acetic acid, followed by absorption with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurochemical effects of L-glutamic acid hydrazide derivatives, such as biphasic GABA level responses?

- Methodology : In studies where GABA accumulation varies by brain region (e.g., biphasic increases in caudate vs. delayed effects in cortex), employ region-specific microdialysis paired with enzyme activity assays (GAD, GABA-T). For example:

- Experimental Design : Compare time-dependent GABA levels in substantia nigra vs. cortex after administering 25–75 mg/kg of hydrazide derivatives.

- Data Interpretation : Use Michaelis-Menten kinetics to model enzyme inhibition (e.g., partial GABA-T inhibition in cerebellum vs. full inhibition in cortex) .

- Key Data :

| Region | GABA Increase (25 mg/kg) | GABA-T Inhibition (%) |

|---|---|---|

| Cortex | Linear (0–120 min) | 60–70% |

| Substantia Nigra | Biphasic (0–240 min) | 30–40% |

Q. What strategies optimize enzymatic coupling reactions involving this compound for sustainable HFA (hydroxy fatty acid) production?

- Methodology : Use engineered hydratases (e.g., from Lactobacillus spp.) to catalyze the addition of hydroxyl groups to unsaturated fatty acids. Optimize:

- Substrate Loading : 10–20 mM hydrazide derivative in microalgae-based media.

- Reaction Conditions : pH 7.5, 30°C, with NADH regeneration systems (e.g., glucose dehydrogenase).

- Analytical Tools : GC-MS for product identification, NMR for stereochemical confirmation (e.g., 12b-hydroxylation in angucyclinones) .

- Key Data :

| Enzyme | Conversion Efficiency | Product Purity |

|---|---|---|

| Wild-type | 35–40% | 85% |

| Engineered PgaE | 75–80% | 95% |

Q. How do researchers address discrepancies in hydrazide stability under varying pH conditions during peptide synthesis?

- Methodology : Perform accelerated stability studies:

- pH Range : Test stability at pH 2–10 (simulating coupling/deprotection steps).

- Techniques : Monitor hydrazide degradation via LC-MS and quantify byproduct formation (e.g., free glutamic acid).

- Mitigation : Use buffered systems (e.g., phosphate buffer at pH 4.5) or low-temperature conditions (<10°C) to minimize hydrolysis .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., enzyme activity assays + metabolite profiling) to distinguish artifacts from true biological effects .

- Experimental Design : For kinetic studies, include negative controls (e.g., heat-inactivated enzymes) and triplicate runs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.